1-(5-Butyl-4-chlorothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Butyl-4-chlorothiophen-2-yl)ethanone is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound features a butyl group at the 5-position, a chlorine atom at the 4-position, and an ethanone group at the 1-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Butyl-4-chlorothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of 5-butyl-4-chlorothiophene. The Friedel-Crafts acylation reaction is typically employed, where 5-butyl-4-chlorothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Butyl-4-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as triethylamine and are conducted in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(5-Butyl-4-chlorothiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals. Its derivatives are used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(5-butyl-4-chlorothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butyl and chlorine substituents can influence its binding affinity and specificity. The ethanone group can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorothiophen-2-yl)ethanone: Lacks the butyl group, which can affect its chemical reactivity and biological activity.
1-(5-Bromo-4-chlorothiophen-2-yl)ethanone:
1-(5-Methyl-4-chlorothiophen-2-yl)ethanone: Features a methyl group instead of a butyl group, which can influence its solubility and reactivity.
Uniqueness
1-(5-Butyl-4-chlorothiophen-2-yl)ethanone is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets. The combination of the butyl and chlorine substituents provides a distinct chemical profile, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClOS |
---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
1-(5-butyl-4-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H13ClOS/c1-3-4-5-9-8(11)6-10(13-9)7(2)12/h6H,3-5H2,1-2H3 |
InChI Key |
PSDDFBFEAKNJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(S1)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.